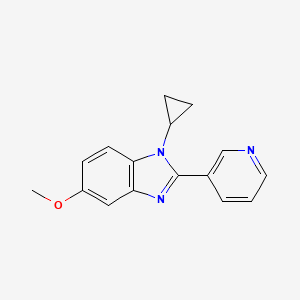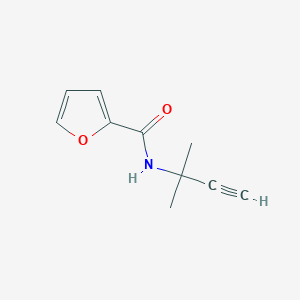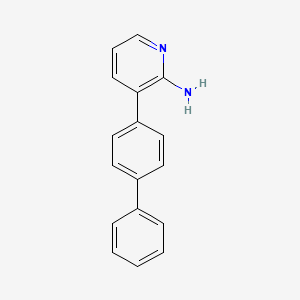![molecular formula C10H9BrO3 B8580075 6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one](/img/structure/B8580075.png)
6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one is a chemical compound with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol. This compound is primarily used in research settings and is known for its unique structure, which includes a bromine atom and a dioxin ring. It is not intended for human or veterinary use and is typically utilized in in-vitro studies.
Méthodes De Préparation
The synthesis of 6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one involves several steps. One common method includes heating 5 g of 5-bromosalicylic acid under reflux with 6.7 g of acetone in a mixture of 25 ml of trifluoroacetic acid and 5 ml of trifluoroacetic anhydride for 5 hours. The reaction mixture is then concentrated under reduced pressure, neutralized with sodium hydrogencarbonate solution, and extracted with diethyl ether. The organic phase is dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by chromatography using silica gel and a 9/1 n-heptane/ethyl acetate mixture.
Analyse Des Réactions Chimiques
6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include trifluoroacetic acid, trifluoroacetic anhydride, and acetone. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Used in in-vitro studies to understand biological processes and interactions.
Medicine: While not used directly in medicine, it can be part of research to develop new drugs.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
The exact mechanism of action for 6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use in research. Further studies are needed to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one can be compared with other similar compounds such as:
- 6-Bromo-7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
- 2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone
These compounds share structural similarities but differ in functional groups and specific applications
Propriétés
Formule moléculaire |
C10H9BrO3 |
|---|---|
Poids moléculaire |
257.08 g/mol |
Nom IUPAC |
6-bromo-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C10H9BrO3/c1-10(2)13-8-4-3-6(11)5-7(8)9(12)14-10/h3-5H,1-2H3 |
Clé InChI |
GQDUEOWTICSLQN-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2=C(C=C(C=C2)Br)C(=O)O1)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
phosphanium bromide](/img/structure/B8579997.png)
![N-[5-(2-aminopyrimidin-5-yl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B8580002.png)
![Methyl 5-acetylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8580008.png)











